Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate

Medicinal Chemistry Synthetic Methodology Building Blocks

Researchers requiring precise substitution patterns on nicotinate scaffolds for drug discovery often face supply chain inconsistency with regioisomeric mixtures. Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate (CAS 1414866-57-1) solves this by providing a confirmed 5-pyrrolidinyl-3-methyl ester geometry, essential for reproducible SAR studies. This building block enables orthogonal derivatization at both the amine and ester sites. • Orthogonal Handles: Methyl ester for amide coupling or hydrolysis; pyrrolidine amine for quaternization or conjugation, enabling bifunctional probe assembly. • Scaffold Purity: Defined 3,5-substitution pattern eliminates the recognition ambiguity caused by 4- or 6-positional isomers, ensuring target binding data fidelity. • Supply Consistency: Available as a research chemical building block specifically for generating novel screening library arrays.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 1414866-57-1
Cat. No. B2825326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate
CAS1414866-57-1
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN=C1)N2CCCC2
InChIInChI=1S/C11H14N2O2/c1-15-11(14)9-6-10(8-12-7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3
InChIKeyTXUILKSNLPEUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate: Procurement & Differentiation


Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate is a heterocyclic building block defined by a pyridine core with a pyrrolidine substituent at the 5-position and a methyl ester at the 3-position . This specific substitution pattern on the nicotinate scaffold distinguishes it from regioisomers and other pyrrolidinyl-pyridine variants . While the compound itself is primarily reported as a research chemical with minimal disclosed bioactivity data, its procurement interest stems from its utility as a synthetic intermediate for generating structurally novel screening libraries in drug discovery programs .

Defined regioisomer: 5-(pyrrolidin-1-yl) & 3-methyl ester substitution on pyridine core distinguishes it from 6- and 4-substituted analogs.
Synthetic intermediate for diversity-oriented synthesis; ester and pyrrolidine provide orthogonal derivatization handles.
Procurement differentiation: commercial availability with characterized purity supports reproducible library generation.

Non-Substitutability of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate


In medicinal chemistry, regioisomeric and substitutional variations on the pyridine ring drastically alter molecular recognition and physicochemical properties. Simple substitution of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate with a positional isomer—such as the 6-pyrrolidinyl variant or a 4-substituted analog—results in distinct vectors for the amine moiety, fundamentally changing the compound's potential for target binding and its metabolic liability [1]. The presence of the methyl ester at the 3-position, as opposed to a free carboxylic acid or other esters, further dictates the molecule's reactivity, lipophilicity, and ability to penetrate biological membranes, making generic interchange scientifically unsound [2].

Regioisomer mismatch
6-Pyrrolidinyl or 4-substituted analogs alter amine vector and target-binding potential; metabolic profiles may shift significantly.
Ester vs. acid interchange
Methyl ester governs reactivity and lipophilicity; replacement with free acid or other esters changes solubility and membrane penetration, invalidating SAR assumptions.

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate vs. Comparators: Quantitative Evidence


Synthetic Accessibility: 5- vs. 6-Regioisomer

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate can be synthesized from the commercially available 5-bromo-3-pyridinecarboxylic acid via a one-step amination, followed by esterification, or directly from 5-bromonicotinate esters . This contrasts with the 6-substituted analog, Methyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate, which requires different starting materials (e.g., 6-chloronicotinate) and may exhibit differing reactivity due to the electronic environment of the pyridine nitrogen.

Synthetic Accessibility
Class-level
5-isomer from 5-bromo-3-pyridinecarboxylic acid; 6-isomer from 6-halonicotinates. Route choice depends on precursor availability.
Synthetic route impacts cost and timeline
Precursor cost and step count may vary between regioisomers
Medicinal Chemistry Synthetic Methodology Building Blocks

Lipophilicity: Ester vs. Carboxylic Acid

The methyl ester moiety of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate confers a predicted lipophilicity (cLogP) of approximately 1.5-2.0, significantly higher than the corresponding free carboxylic acid analog, 5-(pyrrolidin-1-yl)nicotinic acid (cLogP ~0.5-1.0 at physiological pH due to ionization) . While experimental logP values for this specific compound are not widely published, the class effect of ester vs. acid on lipophilicity is a well-established, quantifiable difference.

Lipophilicity (cLogP)
Class-level
Ester cLogP ~1.5–2.0 vs. acid ~0.5–1.0 — increase of ~1 log unit (predicted)
Higher lipophilicity may support membrane permeability
Predicted values; experimental logP not widely reported
ADME Physicochemical Properties Drug Design

Metabolic Stability and Pyrrolidine Substitution

Class-level SAR studies on pyrrolidinyl-pyridine scaffolds indicate that the presence and position of the pyrrolidine ring directly impacts metabolic stability. In a study of cannabinoid CB1 receptor modulators, removal of the pyrrolidinyl moiety from the 6-position of a related pyridine core increased metabolic stability by ~3-fold in rat liver microsomes [1]. While this data is for a 6-substituted analog, it provides a strong class-level inference that the 5-pyrrolidinyl substitution in Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate will confer different metabolic liabilities compared to unsubstituted pyridines or other regioisomers.

Metabolic Stability
Class-level
~3-fold decrease in rat microsomal half-life when pyrrolidinyl ring is present (based on 6-substituted analog SAR)
Pyrrolidine moiety may introduce metabolic liability
Class SAR inference; compound-specific data needed
Structure-Activity Relationship (SAR) Metabolic Stability CNS Drug Discovery

Purity and Availability as Procurement Factors

A direct comparison of commercially available batches of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate reveals a typical purity specification of 95% as determined by HPLC . This is a key procurement differentiator when compared to less characterized or 'research-grade' analogs that may be offered at lower purities or without analytical certification. While not a biological differentiation, this quantifiable metric is crucial for ensuring reproducibility in chemical synthesis and biological assays.

Commercial Purity
Specification review
95% (HPLC) typical purity
Ensures reproducibility in synthesis and assays
Supplier specification; independent verification recommended
Procurement Sourcing Quality Control

Application Scenarios for Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate


Diversity-Oriented Synthesis (DOS) Libraries

The defined substitution pattern and commercial availability of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate make it an ideal core for diversity-oriented synthesis. Its methyl ester at the 3-position provides a handle for facile derivatization into amides, acids, alcohols, and heterocycles, while the pyrrolidine at the 5-position introduces a basic amine center for modulating solubility and potential target interactions . This is directly supported by its use as a building block for generating novel compound arrays, as implied by its listing in commercial screening libraries .

Fluorescent and Affinity Probe Development

The presence of both a modifiable ester and an amine moiety allows for the sequential or orthogonal functionalization of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate. This is advantageous for creating bifunctional probes. For instance, the ester can be hydrolyzed to a carboxylic acid for attachment to a solid support or a biotin tag, while the pyrrolidine nitrogen can be quaternized or coupled to a fluorescent reporter group, enabling the construction of chemical tools for target identification or cellular imaging.

Nicotinoid-Inspired Agrochemical Discovery

Given the structural resemblance of the pyrrolidinyl-pyridine core to the nicotinoid class of insecticides, this compound serves as a strategic starting point for agrochemical discovery programs. The methyl ester offers a pathway to pro-pesticides or to modulate phloem mobility, while the pyrrolidine ring can be further elaborated to improve target-site binding at insect nicotinic acetylcholine receptors (nAChRs). This is a class-level inference based on the well-established SAR of neonicotinoids and related nicotinic analogs [1].

Ligands for MOFs and Catalysis

The 5-pyrrolidinyl-3-carboxylate pyridine framework presents a unique ligand geometry for coordination chemistry. The pyridine nitrogen and the ester carbonyl can participate in metal binding, while the pyrrolidine group introduces steric bulk that can influence the topology and porosity of resulting metal-organic frameworks (MOFs) or the enantioselectivity of catalytic metal complexes. This is supported by literature on structurally related pyrrolidinopyridines used as ligands in asymmetric catalysis [2].

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis (DOS)
Regiochemical purity and ester reactivity
HPLC purity, amide/ester coupling efficiency
Bifunctional Probe Development
Orthogonal handles: ester hydrolysis and amine quaternization
Sequential functionalization without cross-reactivity
Nicotinoid-Inspired Agrochemical Research
Nicotinic scaffold with modifiable ester
Insect nAChR binding and phloem mobility potential
MOF & Asymmetric Catalysis Ligand
Pyridine coordination and pyrrolidine steric bulk
Metal chelation behavior and resulting MOF topology or enantioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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